Dimethyl 2,2'-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate
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Overview
Description
Dimethyl 2,2’-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate is an organic compound with the molecular formula C14H22O4 This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with methyl and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate typically involves the reaction of a suitable cyclohexene derivative with acetic anhydride in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Solvent: Non-polar solvents like dichloromethane or toluene to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and catalyst concentration) is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diols or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Nucleophilic substitution reactions can occur at the acetate groups, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of diols or ketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
Dimethyl 2,2’-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2,2’-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to active sites or altering the conformation of target molecules, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,2’-[(1R,2S)-1,2-dimethylcyclohex-4-ene-1,2-diyl]diacetate
- Dimethyl 2,2’-[(1R,2S)-cyclohex-4-ene-1,2-diyl]diacetate
- Dimethyl 2,2’-[(1R,2S)-1,2-dimethylcyclohex-4-ene-1,2-diyl]diacetate
Uniqueness
Dimethyl 2,2’-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate is unique due to its specific stereochemistry and the presence of both methyl and acetate groups on the cyclohexene ring
Properties
CAS No. |
38360-83-7 |
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Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
methyl 2-[(1S,2R)-2-(2-methoxy-2-oxoethyl)-3-methylcyclohex-3-en-1-yl]acetate |
InChI |
InChI=1S/C13H20O4/c1-9-5-4-6-10(7-12(14)16-2)11(9)8-13(15)17-3/h5,10-11H,4,6-8H2,1-3H3/t10-,11-/m0/s1 |
InChI Key |
MOUVRVUWSAHBHF-QWRGUYRKSA-N |
Isomeric SMILES |
CC1=CCC[C@H]([C@H]1CC(=O)OC)CC(=O)OC |
Canonical SMILES |
CC1=CCCC(C1CC(=O)OC)CC(=O)OC |
Origin of Product |
United States |
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